molecular formula C6H6O2S B057022 3-hydroxy-2-methyl-4H-pyran-4-thione CAS No. 23060-85-7

3-hydroxy-2-methyl-4H-pyran-4-thione

Cat. No. B057022
CAS RN: 23060-85-7
M. Wt: 142.18 g/mol
InChI Key: GKLSXUGPECNEMX-UHFFFAOYSA-N
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Description

“3-hydroxy-2-methyl-4H-pyran-4-thione” is a chemical compound that has been used in bioinorganic chemistry . It is a derivative of kojic acid, which is known for its wide range of biological activities, such as anti-melanogenic, tyrosinase inhibitory, antimicrobial, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of 3-hydroxy-2-methyl-4H-pyran-4-thione derivatives has been achieved through the reaction of substituted piperazine derivatives with allomaltol and formaline .


Molecular Structure Analysis

The molecular formula of “3-hydroxy-2-methyl-4H-pyran-4-thione” is C6H6O2S . Its molecular weight is 142.18 g/mol . The InChI code for this compound is 1S/C6H6O2S/c1-4-6(7)5(9)2-3-8-4/h2-3,7H,1H3 .


Physical And Chemical Properties Analysis

“3-hydroxy-2-methyl-4H-pyran-4-thione” is a powder that is freely soluble in hot water . It has a melting point of 76-81°C .

Safety and Hazards

The safety information available indicates that “3-hydroxy-2-methyl-4H-pyran-4-thione” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-hydroxy-2-methyl-4H-pyran-4-thione is the enzyme human carbonic anhydrase II (hCAII) . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

3-Hydroxy-2-methyl-4H-pyran-4-thione interacts with its target, hCAII, through a unique monodentate mode of coordination to the active site Zn (2+) ion in hCAII .

Pharmacokinetics

Itswater solubility is 1.2 g/100 mL at 25 ºC , which may influence its absorption and distribution in the body

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 3-hydroxy-2-methyl-4H-pyran-4-thione. Its melting point is 160-164 °C (lit.) , and it has an autoignition temperature of 1364 °F . These properties may affect its stability under different environmental conditions.

properties

IUPAC Name

3-hydroxy-2-methylpyran-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-6(7)5(9)2-3-8-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLSXUGPECNEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)C=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2-methyl-4H-pyran-4-thione

CAS RN

23060-85-7
Record name 3-hydroxy-2-methyl-4H-pyran-4-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does thiomaltol interact with human carbonic anhydrase II, and what makes this interaction unique?

A1: Thiomaltol exhibits an unusual binding mode with the zinc ion (Zn2+) present in the active site of hCAII. Unlike typical coordination complexes, thiomaltol acts as a monodentate ligand, meaning it binds to the zinc ion through only one atom, specifically the sulfur atom []. This contrasts with the behavior observed in simpler model systems, where thiomaltol typically binds through two atoms. The constrained environment of the hCAII active site enforces this atypical coordination.

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